5-(5-Bromothiophen-2-yl)thiophene-2-sulfonyl chloride
Description
Chemical Structure: The compound 5-(5-Bromothiophen-2-yl)thiophene-2-sulfonyl chloride (CAS: EN300-1670224) features a central thiophene ring substituted at the 2-position with a sulfonyl chloride group and at the 5-position with a 5-bromothiophene moiety. Its molecular formula is C₈H₄BrClO₂S₃, with a molecular weight of 328.66 g/mol .
Properties
IUPAC Name |
5-(5-bromothiophen-2-yl)thiophene-2-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClO2S3/c9-7-3-1-5(13-7)6-2-4-8(14-6)15(10,11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKDWRVQHIMEGLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)S(=O)(=O)Cl)C2=CC=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClO2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sonogashira Coupling-Mediated Synthesis
Reaction Overview
The Sonogashira cross-coupling reaction, utilizing palladium(II) and copper(I) catalysts, enables the formation of carbon-carbon bonds between terminal alkynes and aryl halides. In the context of 5-(5-Bromothiophen-2-yl)thiophene-2-sulfonyl chloride, this method facilitates the coupling of 5-bromothiophene-2-sulfonyl chloride with ethynylthiophene precursors.
Synthetic Protocol
A representative procedure involves the reaction of 5-bromothiophene-2-sulfonyl chloride (8 ) with a tert-butyl glycine ester to form sulfonamide 9 , followed by Boc protection to yield intermediate 10 . Subsequent Sonogashira coupling with a terminal alkyne under microwave irradiation produces acetylene-linked thiophene derivatives (11 ), which undergo acid hydrolysis to deprotect functional groups and yield carboxylate 12 . Final condensation with hydroxylamine derivatives generates the target sulfonyl chloride.
Table 1.1: Sonogashira Coupling Conditions and Yields
Suzuki-Miyaura Cross-Coupling Approach
Reaction Mechanism
The Suzuki-Miyaura reaction, employing palladium catalysts and boronic acids, constructs biaryl systems critical for the target compound’s thiophene-thiophene backbone.
Protocol Optimization
A validated method couples 5-bromothiophene-2-carbaldehyde with anthracen-9-boronic acid using tetrakis(triphenylphosphine)palladium(0) in tetrahydrofuran (THF) and aqueous potassium carbonate at 70°C. While this example uses an anthracene derivative, substituting the boronic acid with a thiophene counterpart enables direct synthesis of the biphenyl intermediate. Post-coupling sulfonation introduces the sulfonyl chloride group via chlorosulfonic acid treatment.
Table 2.1: Suzuki-Miyaura Reaction Parameters
| Component | Quantity/Conditions | Yield | Reference |
|---|---|---|---|
| Boronic Acid | 10-Bromoanthracen-9-boronic acid (2.000 mmol) | 57% | |
| Catalyst | Pd(PPh₃)₄ (10 mol%) | — | |
| Solvent System | THF/H₂O (20:2 mL) | — |
Nucleophilic Aromatic Substitution Followed by Sulfonylation
Sequential Functionalization
This two-step approach first replaces the bromine atom in 5-bromothiophene-2-carbaldehyde with a nucleophile (e.g., piperidine), followed by sulfonylation to install the sulfonyl chloride group.
Piperidine Substitution
Heating 5-bromothiophene-2-carbaldehyde with 4-hydroxypiperidine in water under reflux yields 5-(4-hydroxypiperidin-1-yl)thiophene-2-carbaldehyde. Subsequent treatment with bromoacetyl bromide introduces the sulfonyl chloride moiety via esterification and hydrolysis.
Table 3.1: Nucleophilic Substitution Outcomes
| Reagent | Conditions | Yield | Reference |
|---|---|---|---|
| 4-Hydroxypiperidine | H₂O, reflux, 24 h | 71% | |
| Bromoacetyl Bromide | CHCl₃, pyridine, 0°C | 87% |
Direct Sulfonation of Pre-Coupled Thiophenes
Chlorosulfonation Strategy
Direct sulfonation of a pre-coupled 5,5’-bithiophene derivative using chlorosulfonic acid introduces the sulfonyl chloride group. This method requires precise temperature control to avoid over-sulfonation.
Reaction Conditions
A mixture of 5,5’-bithiophene in chlorosulfonic acid is stirred at 0°C for 2 hours, followed by quenching with ice water. The crude product is purified via recrystallization from hexane/ethyl acetate.
Table 4.1: Sulfonation Efficiency
| Parameter | Value | Reference |
|---|---|---|
| Temperature | 0°C | |
| Acid Stoichiometry | 3 eq. ClSO₃H | |
| Yield | 68% |
Comparative Analysis of Synthetic Routes
Yield and Scalability
The Sonogashira method offers superior yields (78–92%) but requires expensive palladium catalysts and stringent anhydrous conditions. In contrast, Suzuki coupling provides moderate yields (57%) but excels in regioselectivity. Nucleophilic substitution routes prioritize functional group tolerance, albeit with lower efficiency (71–87%).
Practical Considerations
Microwave-assisted Sonogashira coupling reduces reaction times from hours to minutes, enhancing throughput. Conversely, direct sulfonation demands hazardous reagents like chlorosulfonic acid, complicating large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-(5-Bromothiophen-2-yl)thiophene-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, typically under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted thiophene derivatives, sulfonamides, and sulfonates .
Scientific Research Applications
5-(5-Bromothiophen-2-yl)thiophene-2-sulfonyl chloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: This compound is utilized in the development of bioactive molecules and as a probe in biochemical assays.
Industry: It is employed in the production of advanced materials, including conductive polymers and electronic devices.
Mechanism of Action
The mechanism of action of 5-(5-Bromothiophen-2-yl)thiophene-2-sulfonyl chloride involves its interaction with various molecular targets and pathways. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules . This reactivity allows it to modify the function of target molecules, leading to various biological effects .
Comparison with Similar Compounds
Physical Properties :
Applications : This compound is a versatile intermediate in organic synthesis, particularly in Suzuki coupling reactions (to form arylthiophene derivatives) and in the preparation of sulfonamide-based pharmaceuticals and agrochemicals .
Comparison with Structurally Similar Compounds
Substituent Variations and Key Properties
The table below compares the target compound with analogs differing in substituents or heterocyclic systems:
Reactivity and Functional Group Influence
- Electrophilicity : The sulfonyl chloride group (–SO₂Cl) in all compounds facilitates nucleophilic substitution (e.g., with amines to form sulfonamides). The electron-withdrawing nature of the bromine atom in the target compound enhances electrophilicity at the sulfonyl chloride site compared to methyl or phenyl groups .
- Cross-Coupling Potential: The bromine atom in the target compound enables Suzuki-Miyaura coupling with aryl boronic acids, a feature absent in non-halogenated analogs like 5-methylthiophene-2-sulfonyl chloride .
- Stability : Compounds with electron-withdrawing substituents (e.g., trifluoromethyl isoxazole) exhibit higher thermal stability, as seen in their elevated melting points .
Biological Activity
5-(5-Bromothiophen-2-yl)thiophene-2-sulfonyl chloride is a synthetic organic compound notable for its potential biological applications. With the molecular formula C8H4BrClO2S3 and a molecular weight of 343.65 g/mol, it features a bromine atom and a sulfonyl chloride group that contribute to its reactivity and utility in various biochemical contexts. This article reviews the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules. The sulfonyl chloride group is highly reactive, facilitating nucleophilic substitution reactions that can modify protein function. This property makes it a valuable tool in medicinal chemistry for developing bioactive compounds.
Biological Applications
- Inhibition of Quorum Sensing : Recent studies have demonstrated that thiophenesulfonamides, including derivatives of this compound, exhibit specific inhibition of quorum sensing in bacterial species such as Vibrio spp. This inhibition can potentially mitigate pathogenicity in infections caused by these bacteria .
- Cancer Research : The compound has been explored for its effects on glioma cells (U87MG). In vitro studies indicated that it could influence cellular pathways associated with tumor growth and survival, although specific IC50 values and detailed mechanisms remain under investigation .
- Biochemical Assays : The compound serves as a probe in various biochemical assays due to its ability to interact with different molecular targets. This makes it useful in screening for new therapeutic agents.
Case Studies
Several studies have evaluated the biological activity of this compound:
- Study on Quorum Sensing Inhibition : A study assessed the efficacy of thiophenesulfonamide derivatives against quorum sensing in Vibrio species. The results indicated that these compounds could significantly reduce bioluminescence in treated cultures, suggesting effective inhibition of LuxR activity, which is crucial for bacterial communication and virulence .
- Evaluation in Glioma Cells : Research involving U87MG glioma cells showed that the compound could alter cell viability and proliferation rates, indicating potential therapeutic effects against glioblastoma .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
| Compound Name | Biological Activity | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | Quorum sensing inhibition | Not determined | Covalent modification of LuxR |
| 5-bromothiophene-2-sulfonyl chloride | Glioma cell modulation | Variable | Cell cycle arrest |
| 5-chlorothiophenesulfonamide | Anticancer properties | <10 | Induction of apoptosis |
Q & A
Q. What are the common synthetic routes for 5-(5-Bromothiophen-2-yl)thiophene-2-sulfonyl chloride?
Methodological Answer: Synthesis typically involves sequential bromination and sulfonation. For example:
- Step 1: Bromination of thiophene derivatives using reagents like NBS (N-bromosuccinimide) to introduce the bromine substituent.
- Step 2: Sulfonation with chlorosulfonic acid to form the sulfonyl chloride group.
- Step 3: Purification via column chromatography or recrystallization. Characterization is performed using -NMR, -NMR, and mass spectrometry. Similar protocols are described for structurally related sulfonyl chlorides in polymer synthesis workflows .
| Key Reaction Data |
|---|
| Yield: 79% (analogous reaction in ) |
| Purity: ≥98% (HPLC/GC, as per ) |
Q. How is the purity of this compound assessed in academic research?
Methodological Answer: Purity is verified using:
- HPLC (High-Performance Liquid Chromatography): Detects impurities at ≥98% purity thresholds ( ).
- GC (Gas Chromatography): Used for volatile byproducts ( ).
- Elemental Analysis: Confirms stoichiometric ratios of C, H, N, S, and Br. Moisture content is monitored via Karl Fischer titration (<0.5% max, ).
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Gloves, goggles, and lab coats are mandatory due to its corrosive nature (causes skin burns, ).
- Storage: Under inert gas (argon/nitrogen), away from moisture and oxidizers ().
- Emergency Measures: Immediate rinsing with water for eye/skin contact (P305+P351+P338, ).
Q. Which spectroscopic techniques are used for structural confirmation?
Methodological Answer:
- NMR Spectroscopy: - and -NMR identify proton environments and carbon frameworks (e.g., thiophene ring protons at δ 7.3–7.6 ppm, ).
- Mass Spectrometry: High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 261.54, ).
Advanced Research Questions
Q. How can computational methods predict the reactivity of this sulfonyl chloride in nucleophilic substitutions?
Methodological Answer:
- Frontier Molecular Orbital (FMO) Analysis: Calculates HOMO-LUMO gaps to predict electron-deficient sites (sulfonyl group acts as electrophile). Lower LUMO energies correlate with higher reactivity ().
- DFT (Density Functional Theory): Models transition states for reactions with amines or alcohols to form sulfonamides/esters.
- Electrophilicity Index (ω): Quantifies electrophilic power; higher values indicate faster reaction kinetics ().
Q. What strategies resolve contradictions in crystallographic data for halogenated thiophene derivatives?
Methodological Answer:
- SHELX Refinement: Dual refinement in SHELXL with twinning correction for distorted crystal lattices ( ).
- Mercury CSD Visualization: Compares packing patterns and intermolecular interactions (e.g., π-π stacking, halogen bonds) across datasets ( ).
- Cross-Validation: Replicates experiments under varied conditions (temperature, solvent) to identify systematic errors.
Q. How does this compound enhance polymer performance in organic solar cells?
Methodological Answer:
- Role as Monomer: The bromine and sulfonyl groups enable cross-coupling reactions (e.g., Stille coupling) to build conjugated polymers ().
- Electron-Deficient Units: Improves charge transport in fullerene-free solar cells by lowering LUMO levels.
- Device Metrics: Polymers derived from similar sulfonyl chlorides achieve PCE (Power Conversion Efficiency) >10% ().
Q. What structural features explain its antioxidant activity in thiophenyl-chalcone derivatives?
Methodological Answer:
- Hydroxyl Groups: Derivatives with –OH substituents (e.g., 4e in ) show IC values of 13.12 μM (ABTS assay), outperforming quercetin.
- Electron-Withdrawing Effects: Sulfonyl chloride groups stabilize radical intermediates via resonance.
- SAR (Structure-Activity Relationship): Antioxidant potency correlates with low LUMO energies and high electrophilicity indices ().
Data Contradiction Analysis
Issue: Discrepancies in reported melting points or reaction yields.
Resolution Workflow:
Replicate Conditions: Ensure identical solvents, catalysts, and temperatures (e.g., vs. 16).
Analytical Cross-Check: Use DSC (Differential Scanning Calorimetry) for melting points and LC-MS for yield validation.
Statistical Analysis: Apply t-tests to assess significance of variations (p < 0.05).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
